Product packaging for 10-Methylbenz[a]anthracene(Cat. No.:CAS No. 2381-15-9)

10-Methylbenz[a]anthracene

Cat. No.: B135079
CAS No.: 2381-15-9
M. Wt: 242.3 g/mol
InChI Key: WUMGYHICFXGLAB-UHFFFAOYSA-N
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Description

10-Methylbenz[a]anthracene (10-MeBA) is a polycyclic aromatic hydrocarbon (PAH) characterized by a benz[a]anthracene backbone with a methyl group substituted at the 10th position. This structural modification significantly alters its physicochemical properties, metabolic pathways, and biological activity compared to non-methylated benz[a]anthracene (BA) and other methylated isomers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H14 B135079 10-Methylbenz[a]anthracene CAS No. 2381-15-9

Properties

IUPAC Name

10-methylbenzo[a]anthracene
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InChI

InChI=1S/C19H14/c1-13-6-7-15-11-16-9-8-14-4-2-3-5-18(14)19(16)12-17(15)10-13/h2-12H,1H3
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InChI Key

WUMGYHICFXGLAB-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=CC2=CC3=C(C=CC4=CC=CC=C43)C=C2C=C1
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Molecular Formula

C19H14
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DSSTOX Substance ID

DTXSID0073293
Record name 10-Methylbenz[a]anthracene
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Molecular Weight

242.3 g/mol
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Physical Description

Yellow solid; [HSDB]
Record name 10-Methylbenz(a)anthracene
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Solubility

In water, 5.5X10-2 mg/L at 27 °C, Insoluble in water, Soluble in ethanol, acetic acid
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Vapor Pressure

0.0000001 [mmHg]
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Color/Form

Yellow plates from alcohol

CAS No.

2381-15-9
Record name 10-Methylbenz[a]anthracene
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Melting Point

184 °C
Record name 10-Methylbenz(a)anthracene
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Preparation Methods

Synthesis of 1,4-Dihydroxy-9,10-anthraquinone

The process begins with the condensation of tetrahydrophthalic anhydride and resorcinol catalyzed by boric acid at 165–180°C for 1–3 hours. This yields 1,4-dihydroxy-9,10-anthraquinone, a critical intermediate for subsequent alkylation.

Methylation of Hydroxyl Groups

The hydroxyl groups at positions 1 and 4 undergo alkylation using methylating agents such as dimethyl sulfate (CH₃)₂SO₄. Under alkaline conditions (50% KOH) and phase-transfer catalysis (tetrabutylammonium bromide, TBAB), the reaction proceeds at 20–30°C for 20–30 hours. This step converts hydroxyls to methoxy groups, yielding 1,4-dimethoxy-9,10-anthraquinone with a 67–69% yield (Table 1).

Table 1: Alkylation Conditions and Yields for 1,4-Dimethoxy-9,10-anthraquinone

Methylating AgentReaction Time (h)Temperature (°C)Yield (%)
(CH₃)₂SO₄2420–3067.87
CH₃Cl2420–3069.20

Reduction to Anthracene Derivatives

The methoxy-anthraquinone is reduced to anthracene using zinc dust in glacial acetic acid under reflux (120–150°C, 20–30 hours). This step removes quinone oxygen atoms, producing 1,4-dimethoxyanthracene with yields of 63–65% (Table 2). While this method generates methoxy-substituted anthracenes, analogous conditions with methyl-bearing reagents could theoretically yield 10-methyl derivatives.

Table 2: Reduction Parameters for Anthracene Synthesis

Anthraquinone PrecursorReaction Time (h)Temperature (°C)Yield (%)
1,4-Dimethoxy24120–15065.6
1,4-Diethoxy24120–15063.7

Reductive Cyclization of Boronic Acid Derivatives

Patent CN111018687B outlines a boronic acid-mediated route for synthesizing 9,10-anthraquinone, offering insights into regioselective PAH assembly.

Functionalization and Purification

Diels-Alder Cycloaddition for Ring Assembly

Constructing the benz[a]anthracene framework through cycloaddition offers inherent control over substitution patterns.

Diene and Dienophile Selection

A methyl-substituted diene (e.g., 1-methyl-1,3-butadiene) reacting with a naphthoquinone dienophile could yield a methyl-functionalized anthracene precursor. Subsequent dehydrogenation (e.g., using Pd/C) would aromatize the system.

Thermal and Catalytic Conditions

High-temperature (200–250°C) or microwave-assisted conditions accelerate cycloaddition, while heterogeneous catalysts (e.g., silica-supported acids) improve regioselectivity.

Catalytic Hydrogenation-Dehydrogenation Tandem Reactions

Recent advances in tandem catalysis could streamline 10-methylbenz[a]anthracene synthesis.

Bimetallic Catalyst Systems

Pd-Fe or Pt-Ni catalysts on mesoporous supports may enable simultaneous hydrogenation of quinone intermediates and dehydrogenation to aromatic systems, with in situ methyl group retention.

Solvent Effects and Kinetics

Polar aprotic solvents (e.g., DMF) enhance catalyst stability, while reaction kinetics studies could identify rate-determining steps for process optimization.

Chemical Reactions Analysis

Types of Reactions: 10-Methylbenz[a]anthracene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring system.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Friedel-Crafts alkylation and acylation reactions often use aluminum chloride as a catalyst.

Major Products:

    Oxidation: this compound-5,6-dione.

    Reduction: 10-Methyl-9,10-dihydrobenz[a]anthracene.

    Substitution: Various alkylated or acylated derivatives depending on the substituent introduced.

Scientific Research Applications

Carcinogenicity Research

10-MBA is primarily studied for its carcinogenic properties. It has been shown to induce tumors in laboratory animals, making it a valuable compound for understanding cancer mechanisms.

Case Study: Tumor Induction in Mice

  • Study Design : Female albino mice were subjected to subcutaneous injections of 10-MBA.
  • Findings : Increased incidence of injection site sarcomas was observed, indicating its potential as a tumor initiator in skin carcinogenesis .

Immunotoxicology

Research indicates that 10-MBA can suppress immune responses, particularly affecting T-cell proliferation.

Case Study: Immunosuppressive Effects

  • Study Design : The impact of 10-MBA on T-cell activation was assessed using murine splenocytes.
  • Findings : The compound inhibited T-cell proliferation when stimulated by anti-CD3 antibodies, demonstrating significant immunosuppressive effects. This suggests that methyl substitutions on the benz[a]anthracene structure enhance these effects .

Environmental Toxicology

10-MBA is also studied within the context of environmental contamination, particularly as a pollutant resulting from combustion processes.

Case Study: Aryl Hydrocarbon Receptor Activation

  • Study Design : Sediment samples from industrial areas were analyzed for AhR agonists.
  • Findings : 10-MBA was identified as a potent AhR agonist, contributing to the understanding of how PAHs affect environmental health and potentially human health through exposure .

Biochemical Research Applications

In biochemical research, 10-MBA serves as a model compound for studying the metabolic activation of PAHs and their interactions with biological systems.

Experimental Use

  • 10-MBA is utilized in various assays to evaluate its metabolic pathways and the resultant biological effects, including mutagenicity and cytotoxicity .

Data Summary Table

Application AreaStudy FocusKey Findings
CarcinogenicityTumor induction in miceIncreased sarcoma incidence at injection sites
ImmunotoxicologyT-cell proliferation inhibitionSignificant suppression of IL-2 production
Environmental ToxicologyAhR activation in sedimentsIdentified as a potent AhR agonist
Biochemical ResearchMetabolic pathways evaluationUsed to study mutagenicity and cytotoxicity

Mechanism of Action

The carcinogenic effects of 10-Methylbenz[a]anthracene are primarily due to its metabolic activation to reactive intermediates that can bind to DNA, causing mutations. The compound is metabolized by cytochrome P450 enzymes to form diol epoxides, which are highly reactive and can form covalent bonds with DNA bases, leading to mutagenesis and carcinogenesis.

Comparison with Similar Compounds

Chromatographic Behavior

The retention behavior of alkylated PAHs in gas chromatography (GC) is influenced by the position and number of methyl groups. Data from highlights:

Compound Stationary Phase (HP-5) Retention Time (min) Retention Index (I)
10-MeBA HP-5 45.95 1.229
6,8-Dimethylbenz[a]anthracene HP-5 46.74 1.250
3,9-Dimethylbenz[a]anthracene HP-5 46.93 1.255

10-MeBA exhibits a lower retention index than 6,8- and 3,9-dimethyl isomers, likely due to reduced steric hindrance and planar molecular geometry, which diminishes interactions with nonpolar stationary phases . In contrast, dimethylated isomers show increased retention, reflecting stronger van der Waals interactions.

Metabolic Activation and Carcinogenicity

The position of methyl substitution directs metabolic activation pathways:

  • 7,12-Dimethylbenz[a]anthracene (DMBA): A potent carcinogen, DMBA undergoes cytochrome P450-mediated oxidation to form dihydrodiol-epoxides, which bind DNA at adenines and guanines, causing mutations . DNA adduct formation correlates with carcinogenic potency: DMBA > 7-Et,12-MeBA > 10-MeBA .
  • 11-Methylbenz[a]anthracene : Structural studies reveal near-planar geometry, enabling efficient intercalation into DNA, similar to BA. However, its metabolic pathways remain less characterized .

Fluorescence and Photophysical Properties

Anthracene derivatives exhibit fluorescence dependent on conjugation and substituent effects:

  • Non-methylated anthracenes: Emission maxima at ~415 nm in solution with high quantum yields (ϕF ≈ 100%) .
  • 10-MeBA : The methyl group introduces minimal distortion to the conjugated system, preserving fluorescence intensity. However, steric effects may reduce exciplex formation compared to dimethylated analogs .
  • 9,10-Bis(5H-dibenzo[b,f]azepino)anthracene: Substitutions at 9,10 positions enhance π-stacking and exciplex emission, a feature absent in 10-MeBA due to its single methyl group .

Environmental Persistence and Bioremediation

Hydrophobicity and biodegradability vary with methylation:

  • Benzo[a]anthracene (BaA) : Log Kow ~5.9; moderate bioconcentration factor (BCF) in aquatic organisms .
  • 10-MeBA: Increased hydrophobicity (Log Kow ~6.3) compared to BaA may elevate BCF, enhancing environmental persistence.
  • 7,12-DMBA : Higher hydrophobicity and metabolic stability render it more persistent than 10-MeBA in biological systems .

DNA Binding and Mutagenicity

Methylation patterns influence DNA adduct formation:

Compound DNA Adducts/10⁶ Bases Carcinogenicity Rank
DMBA 220 1 (Highest)
7-Et,12-MeBA 180 2
10-MeBA 90 4
7,12-DEBA 50 5

10-MeBA’s lower adduct count underscores the critical role of methyl position in DNA interaction. Its 10-methyl group likely impedes intercalation or covalent bonding at mutagenic hotspots .

Biological Activity

10-Methylbenz[a]anthracene (10-MBA) is a polycyclic aromatic hydrocarbon (PAH) recognized for its significant biological activity, particularly its carcinogenic properties. As a derivative of benz[a]anthracene, the methyl substitution at the 10th position alters its chemical reactivity and biological interactions. This article explores the biological activity of 10-MBA, focusing on its mechanisms of action, effects on cellular processes, and implications for human health based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C19H14C_{19}H_{14} and is characterized by a fused ring structure typical of PAHs. The presence of the methyl group at the 10th position influences its reactivity and biological effects compared to other methylated derivatives.

DNA Interaction

10-MBA primarily exerts its biological effects through the formation of DNA adducts. The compound is metabolized by enzymes such as cytochrome P450, leading to the production of reactive intermediates that can covalently bind to DNA, resulting in mutagenic changes. Studies have shown that 10-MBA forms DNA adducts similar to those formed by other carcinogenic PAHs, contributing to its tumorigenic potential .

Oxidative Stress Induction

The compound induces oxidative stress in various cell types, leading to cellular damage. In neuronal cells, for instance, exposure to 10-MBA results in increased reactive oxygen species (ROS), triggering apoptosis and neurotoxicity . This mechanism highlights the compound's role in promoting not only cancer but also neurodegenerative conditions.

Carcinogenicity

Research indicates that 10-MBA is a potent carcinogen. In animal studies, it has been shown to initiate tumors upon topical application or injection. For example, SENCAR mice treated with 10-MBA developed skin tumors, underscoring its role as a tumor initiator . The International Agency for Research on Cancer (IARC) classifies several PAHs, including those related to 10-MBA, as probable human carcinogens .

Immunosuppressive Effects

Studies have demonstrated that methyl substitutions in benzanthracene derivatives can significantly affect immune function. For instance, 10-MBA has been found to inhibit T-cell proliferation in vitro, suggesting potential immunosuppressive effects that could compromise immune responses in exposed individuals .

Environmental Impact

10-MBA is commonly found in environmental samples from sources such as cigarette smoke and industrial emissions. Its persistence in the environment raises concerns about human exposure and potential health risks. The compound's lipophilic nature allows it to bioaccumulate in living organisms, further amplifying its toxic effects across ecosystems .

Case Studies

  • Carcinogenicity Assessment : A study involving SENCAR mice showed that topical application of 400 nmol of 10-MBA resulted in significant DNA adduct formation (0.37 pmol/mg DNA), correlating with tumor initiation activity .
  • Immunosuppression Study : Research indicated that 10-MBA inhibited IL-2 production and T-cell activation in murine models, demonstrating its immunosuppressive properties and potential implications for immune health .

Comparative Analysis with Related Compounds

The biological activity of 10-MBA can be contrasted with other methylated benzanthracenes:

CompoundCarcinogenicityImmunosuppressive EffectsDNA Adduct Formation
This compound HighYesModerate
7-Methylbenz[a]anthracene Very HighYesHigh
7,12-Dimethylbenz[a]anthracene Extremely HighYesVery High

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for detecting 10-Methylbenz[a]anthracene in environmental or biological samples?

  • Methodological Answer : Gas chromatography (GC) coupled with mass spectrometry (MS) is widely used for precise identification and quantification, especially when combined with deuterated internal standards (e.g., toluene-d8) to improve accuracy . Fluorescence spectroscopy is also effective due to the compound's extended conjugated system, which allows excitation at specific wavelengths (e.g., 254–354 nm) . For purity assessment, thin-layer chromatography (TLC) with anthracene standards can detect impurities, though solvent interactions may require optimization .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use a Class I, Type B biological safety hood to prevent inhalation exposure, and implement HEPA-filtered vacuums for cleanup to avoid dust dispersion . Personal protective equipment (PPE) must include nitrile gloves, lab coats, and eye protection. Storage should be in tightly sealed containers under inert gas (e.g., nitrogen) in cool, ventilated areas, away from oxidizers like peroxides . Emergency showers and eyewash stations must be accessible, and decontamination protocols (e.g., wet cleaning, not dry sweeping) are mandatory .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported environmental persistence data for this compound?

  • Methodological Answer : Systematic experimental designs, such as Box–Behnken optimization, can isolate variables (e.g., temperature, pH, light exposure) that influence degradation rates . Pairing kinetic studies with computational models (e.g., QSPR/QSAR) helps reconcile discrepancies by correlating molecular descriptors (e.g., logP, HOMO-LUMO gaps) with observed half-lives . Contradictions in bioaccumulation data may require isotopic tracing (e.g., 14^{14}C-labeled compounds) to validate metabolic pathways .

Q. What challenges arise in synthesizing functionalized this compound derivatives, and how can they be addressed?

  • Methodological Answer : Steric hindrance at the 10-methyl position complicates regioselective functionalization. Strategies include using directing groups (e.g., boronic acids) in cross-coupling reactions or photochemical methods to activate specific C-H bonds . Purity issues, such as dimerization during storage, can be mitigated by monitoring via 1^1H NMR and storing derivatives in amber vials under argon . For unstable intermediates, in-situ generation (e.g., using flow chemistry) minimizes decomposition .

Q. How do the optical and electronic properties of this compound impact its utility in photochemical studies?

  • Methodological Answer : The compound's fluorescence quantum yield (Φf\Phi_f) and Stokes shift are influenced by methyl substitution, which alters π\pi-π\pi^* transitions. Time-resolved spectroscopy (e.g., femtosecond transient absorption) can map excited-state dynamics, while Z-scan techniques quantify third-order nonlinear optical (NLO) responses for applications in optical limiting . Computational studies (e.g., TD-DFT) further correlate substituent effects with photostability .

Methodological Guidelines for Data Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Use benchmark dose (BMD) modeling with log-logistic or Hill equation fits to estimate EC50_{50} values, particularly for non-monotonic responses observed in aryl hydrocarbon receptor (AhR) activation assays . For metabolomic data, partial least squares-discriminant analysis (PLS-DA) identifies biomarkers (e.g., 3-hydroxy metabolites) with VIP scores >1.5, validated via permutation testing .

Q. How can researchers validate the environmental relevance of lab-scale this compound degradation studies?

  • Methodological Answer : Simulate real-world conditions using mesocosms incorporating soil microbiota or aquatic sediment matrices. Compare lab-derived half-lives with field data from PAH-contaminated sites, adjusting for factors like organic carbon content (e.g., KocK_{oc} corrections) . Confocal microscopy with fluorescent probes (e.g., Nile Red) can visualize compound-microbe interactions in biofilms .

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